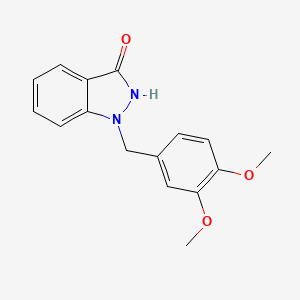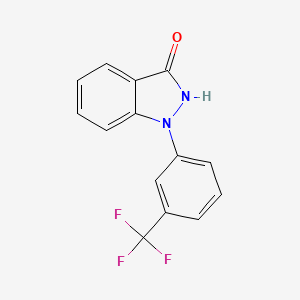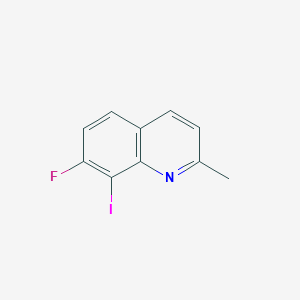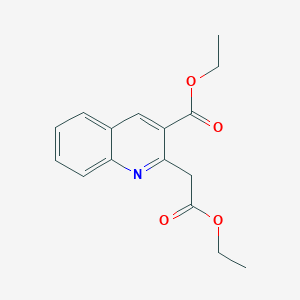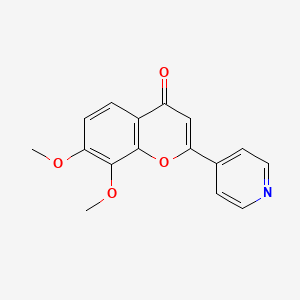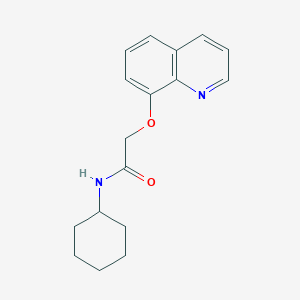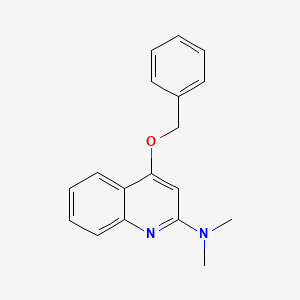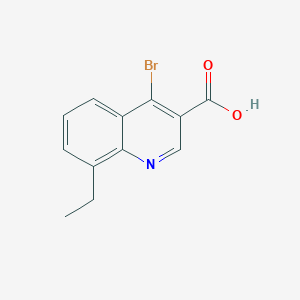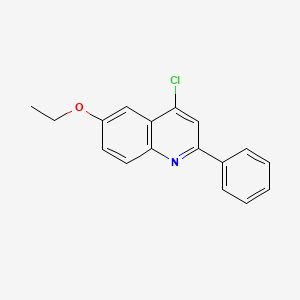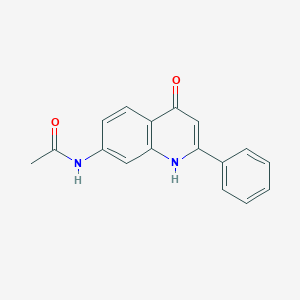
Acetamide, N-(4-hydroxy-2-phenyl-7-quinolinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-hydroxy-2-phenyl-7-quinolinyl)- is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities . The structure of this compound includes a quinoline ring system substituted with a hydroxy group and a phenyl group, making it a unique and interesting molecule for various scientific research applications.
Métodos De Preparación
The synthesis of Acetamide, N-(4-hydroxy-2-phenyl-7-quinolinyl)- involves several steps. One common synthetic route includes the coupling of a quinoline derivative with an appropriate acetamide precursor. The reaction conditions typically involve the use of dry dichloromethane (DCM) as a solvent, lutidine as a base, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Acetamide, N-(4-hydroxy-2-phenyl-7-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-hydroxy-2-phenyl-7-quinolinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-hydroxy-2-phenyl-7-quinolinyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate Toll-like receptors (TLRs), which play a crucial role in the immune response . By affecting TLR signaling pathways, this compound can influence inflammatory processes and immune responses.
Comparación Con Compuestos Similares
Acetamide, N-(4-hydroxy-2-phenyl-7-quinolinyl)- can be compared with other similar compounds, such as:
N-(2-hydroxyphenyl)acetamide: This compound has a similar acetamide structure but lacks the quinoline ring, making it less complex and with different biological activities.
4-hydroxy-2-quinolones: These compounds share the quinoline ring system but differ in their substitution patterns, leading to varied biological and pharmacological properties. The uniqueness of Acetamide, N-(4-hydroxy-2-phenyl-7-quinolinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
825620-23-3 |
|---|---|
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
N-(4-oxo-2-phenyl-1H-quinolin-7-yl)acetamide |
InChI |
InChI=1S/C17H14N2O2/c1-11(20)18-13-7-8-14-16(9-13)19-15(10-17(14)21)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20)(H,19,21) |
Clave InChI |
RKKLULTXEPHKHO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


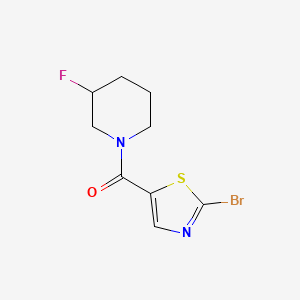
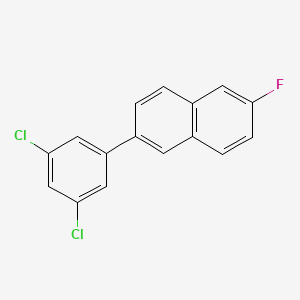
![N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide](/img/structure/B15063821.png)
